1-Bromo-2-methylpropane-d7 1-Bromo-2-methylpropane-d7
Brand Name: Vulcanchem
CAS No.: 344299-41-8
VCID: VC0043887
InChI: InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,4D
SMILES: CC(C)CBr
Molecular Formula: C4H9Br
Molecular Weight: 144.063

1-Bromo-2-methylpropane-d7

CAS No.: 344299-41-8

Cat. No.: VC0043887

Molecular Formula: C4H9Br

Molecular Weight: 144.063

* For research use only. Not for human or veterinary use.

1-Bromo-2-methylpropane-d7 - 344299-41-8

Specification

CAS No. 344299-41-8
Molecular Formula C4H9Br
Molecular Weight 144.063
IUPAC Name 2-(bromomethyl)-1,1,1,2,3,3,3-heptadeuteriopropane
Standard InChI InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,4D
Standard InChI Key HLVFKOKELQSXIQ-UAVYNJCWSA-N
SMILES CC(C)CBr

Introduction

Chemical Identity and Nomenclature

1-Bromo-2-methylpropane-d7 is characterized by a specific molecular structure with seven deuterium atoms strategically positioned within the isobutyl framework. The compound is identified through various nomenclature systems and identifiers as detailed below.

Primary Identifiers

The compound has multiple technical identifications that allow for standardized referencing within scientific literature and chemical databases:

Identifier TypeValue
CAS Registry Number344299-41-8
Chemical FormulaC₄D₇H₂Br
Molecular Weight144.05 g/mol (approximate)

Alternative Names and Synonyms

The compound is known by several systematic and common names in the scientific literature:

  • 2-Methylpropyl Bromide-d7

  • Bromoisobutane-d7

  • Isobutyl Bromide-d7

  • NSC 8416-d7

  • iso-Butyl Bromide-d7

  • 2-(Bromomethyl)-1,1,1,2,3,3,3-heptadeuteriopropane

  • Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)-

Physical and Chemical Properties

As a deuterated analog of 1-bromo-2-methylpropane, this compound shares many physical and chemical properties with its non-deuterated counterpart, though with subtle differences due to the kinetic isotope effect.

Spectroscopic Properties

The deuterium labeling significantly alters the spectroscopic profile compared to the non-deuterated analog:

  • NMR spectroscopy shows characteristic signals for the deuterium atoms

  • Mass spectrometry reveals a molecular ion peak at approximately 144 m/z

  • IR spectroscopy demonstrates shifted C-D stretching bands compared to C-H stretching in the non-deuterated version

PropertyEstimated ValueBasis
Boiling Point91-93°C (slightly higher than non-deuterated)Based on isotope effects
Melting PointApproximately -118°CComparison with non-deuterated analog (−119°C)
Density1.3-1.4 g/cm³ at 20°CSimilar to non-deuterated form (1.3 g/cm³)
Flash PointApproximately 18-19°CSimilar to non-deuterated analog (18.3°C)

Chemical Composition and Structure

Molecular Structure

1-Bromo-2-methylpropane-d7 features a branched four-carbon skeleton with a bromine atom at the terminal position. The deuterium atoms replace all seven hydrogen atoms in the molecule, creating a fully deuterated structure except for the carbon-bromine bond .

Isotopic Distribution

The compound contains seven deuterium atoms strategically positioned throughout the molecule:

PositionIsotopic Composition
Terminal Methyl GroupsSix deuterium atoms (CD₃)₂
Central CarbonOne deuterium atom (CD)
Methylene GroupAll hydrogen atoms are replaced with deuterium (CD₂)

Synthesis and Preparation

Comparative Synthesis Methods

By analogy with the synthesis of non-deuterated 1-bromo-2-methylpropane and related deuterated compounds like 1-bromopropane-d7, potential synthetic routes include:

  • Reaction of deuterated isobutanol with hydrobromic acid and sulfuric acid

  • Halogenation of deuterated isobutane using appropriate brominating agents

  • Reaction of deuterated isobutanol with phosphorus tribromide

The synthesis of related deuterated bromo compounds typically achieves yields in the range of 40-85% .

QuantityApproximate Price (EUR)Supplier
100mg217.00 €CymitQuimica
250mg420.00 €CymitQuimica
1g1,254.00 €CymitQuimica

These prices reflect the specialized nature of isotopically labeled compounds and the technical challenges in their synthesis.

Applications in Scientific Research

Analytical Chemistry Applications

1-Bromo-2-methylpropane-d7 serves as an important tool in analytical chemistry:

  • Internal standard for gas chromatography-mass spectrometry (GC-MS) analysis

  • Reference compound for quantitative determinations

  • Tracer in metabolic and environmental studies

Synthetic Chemistry Applications

The deuterated compound functions as a versatile building block in organic synthesis:

  • Reagent for introducing deuterium-labeled alkyl groups

  • Starting material for preparing more complex deuterium-labeled compounds

  • Tool for mechanistic studies to investigate reaction pathways

Research Applications

In research settings, the compound has been employed for:

  • Tracking reaction mechanisms by deuterium labeling

  • Investigating kinetic isotope effects

  • Developing synthetic methodologies for complex molecule preparation

Hazard TypeClassification
Physical HazardsFlammable liquid
Health HazardsSkin and eye irritant; Respiratory tract irritant
Environmental HazardsMay be harmful to aquatic organisms

Comparison with Non-deuterated Analog

Physical Property Differences

The deuterated compound differs from its non-deuterated analog in several key respects due to the kinetic isotope effect:

Property1-Bromo-2-methylpropane1-Bromo-2-methylpropane-d7Observed Difference
Molecular Weight137.02 g/mol~144.05 g/molIncreased by ~7 units
Boiling Point90.7-92°CEstimated 91-93°CSlight increase
Chemical ReactivityBaselineSlightly reducedDue to C-D bond strength
Spectroscopic PropertiesStandardShifted peaksDifferent NMR, MS profiles

Chemical Reactivity Comparison

The deuterated compound generally exhibits slightly different reaction kinetics compared to the non-deuterated version:

  • Reduced reaction rates in processes where C-H/C-D bond breaking is rate-determining

  • Different equilibrium constants in certain chemical transformations

  • Altered solubility and partition coefficients in various solvent systems

These differences, while subtle, can be exploited in mechanistic studies and other research applications.

Current scientific interest in 1-bromo-2-methylpropane-d7 centers on its utility as a synthetic intermediate and analytical reference material. The compound's fully deuterated structure makes it particularly valuable for studies requiring complete isotopic labeling of the isobutyl moiety.

Synthetic Methodology Development

Researchers continue to explore improved methods for synthesizing fully deuterated compounds like 1-bromo-2-methylpropane-d7 with higher yields and purity .

Analytical Applications

The compound serves as an important standard in mass spectrometry and other analytical techniques where distinguishing between deuterated and non-deuterated species is essential for accurate quantification and analysis .

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